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Compound of Interest

Compound Name: 2-Bromo-2'-hydroxyacetophenone

CAS No.: 2491-36-3

Cat. No.: B015216 Get Quote

Technical Guide: 2-Bromo-2'-
hydroxyacetophenone
Physical Properties, Synthetic Utility, and Handling Protocols

Executive Summary
2-Bromo-2'-hydroxyacetophenone (CAS: 2491-38-5), often referred to as 2-hydroxyphenacyl

bromide, is a pivotal intermediate in heterocyclic chemistry. Its structural duality—possessing

both a nucleophilic phenol and an electrophilic

-bromo ketone—makes it a "linchpin" reagent for synthesizing benzofurans, chromones, and
coumarins.

This guide provides a rigorous analysis of its physicochemical profile, validated synthetic

workflows, and critical safety protocols required for drug development applications.

Part 1: Chemical Identity & Physical
Characterization[1]
The molecule is characterized by a strong intramolecular hydrogen bond between the phenolic

hydroxyl and the carbonyl oxygen. This interaction significantly influences its solubility and
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melting point by reducing intermolecular forces.

Physicochemical Data Table
Property Value / Description Technical Note

CAS Number 2491-38-5

Formula MW: 215.04 g/mol

Appearance
Yellow to greenish crystalline

solid

Color deepens upon

oxidation/light exposure.

Melting Point 44 – 48 °C
Low MP due to intramolecular

H-bonding (chelation).

Boiling Point ~152–158 °C (at 18 Torr)
Decomposes at atmospheric

pressure.

Solubility DCM, EtOAc, Acetone, Ethanol
Poorly soluble in water;

hydrolyzes slowly.

Lachrymator YES
Potent tear-inducing agent.[1]

Handle in fume hood.

Spectroscopic Validation (Diagnostic Signals)
To validate the identity of synthesized or purchased material, look for these specific NMR

signatures.

H NMR (CDCl

, 400 MHz):

11.8 – 12.0 ppm (s, 1H): Phenolic -OH (Deshielded by H-bond).

7.5 – 7.8 ppm (m, 2H): Aromatic protons (ortho/para to carbonyl).

6.9 – 7.1 ppm (m, 2H): Aromatic protons (ortho/para to hydroxyl).

4.4 – 4.6 ppm (s, 2H):

(Characteristic singlet).
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Note: The absence of the methyl singlet (~2.6 ppm) of the starting material (2'-

hydroxyacetophenone) confirms bromination.

Part 2: Structural Dynamics & Reactivity
Understanding the electron density map of this molecule is crucial for predicting side reactions.

Reactivity Map
The molecule possesses three distinct reactive sites:

Electrophilic Carbon (

-C): Primary site for nucleophilic substitution (

).

Electrophilic Carbonyl (

): Site for condensation or reduction.

Nucleophilic Oxygen (Phenol): Activated by base to form a phenoxide anion.
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Figure 1: Structural dynamics showing the intramolecular hydrogen bond and reactive centers.

Part 3: Synthetic Utility & Workflows
Workflow A: Benzofuran Synthesis (Rap-Stoermer Type)
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This is the primary application in drug discovery. The reaction involves a base-mediated

intramolecular cyclization.

Mechanism:

Base (

) deprotonates the phenol.

The phenoxide attacks the

-carbon, displacing bromide (Intramolecular

).

Alternatively: Reaction with an external aldehyde followed by cyclization yields 2-

aroylbenzofurans.

Experimental Protocol: Synthesis of Benzofuran Derivative
Context: Cyclization of 2-bromo-2'-hydroxyacetophenone with a substituted phenol or

aldehyde.

Preparation: Dissolve 2-bromo-2'-hydroxyacetophenone (1.0 eq) in anhydrous Acetone or

DMF.

Base Addition: Add anhydrous Potassium Carbonate (

, 2.0 eq).

Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 4–6 hours.

Checkpoint: Monitor TLC for disappearance of the starting material (

in 20% EtOAc/Hex).

Workup: Filter off inorganic salts. Evaporate solvent.

Purification: Recrystallize from Ethanol or purify via silica gel chromatography.
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Figure 2: Logical pathway for base-mediated cyclization to Benzofuran scaffold.

Part 4: Handling, Safety & Stability
CRITICAL WARNING: This compound is a Lachrymator (tear gas agent) and an Alkylating

Agent.

Storage Protocols
Temperature: Store at 2–8°C (Refrigerate).

Light: Light-sensitive. Store in amber vials or wrap containers in foil.

Atmosphere: Hygroscopic. Store under inert gas (

or Ar) if possible to prevent hydrolysis to 2,2'-dihydroxyacetophenone.

Acute Exposure Management
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Eyes: Immediate irrigation for 15 minutes.[1] The lachrymatory effect is instant and

debilitating.

Skin: Causes severe burns.[1][2] Wash with soap and water immediately. Do not use ethanol

(may increase absorption).

Spill Cleanup: Do not wipe dry. Neutralize with dilute aqueous ammonia or sodium thiosulfate

solution before wiping to deactivate the alkylating bromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2. 2-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 200671 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. pdf.benchchem.com [pdf.benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pim-resources.coleparmer.com/sds/50756.pdf
https://pim-resources.coleparmer.com/sds/50756.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-2_-hydroxyacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-2_-hydroxyacetophenone
https://www.benchchem.com/product/b015216?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F200671
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com
https://www.benchchem.com/product/b015216?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FChemicalProductProperty_EN_CB6675345.htm
https://pdf.benchchem.com/64/Application_Notes_and_Protocols_2_Bromo_4_hydroxyacetophenone_in_Medicinal_Chemistry.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com
https://www.benchchem.com/product/b015216?utm_src=pdf-custom-synthesis
https://pim-resources.coleparmer.com/sds/50756.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-2_-hydroxyacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-2_-hydroxyacetophenone
https://pdf.benchchem.com/64/Application_Notes_and_Protocols_2_Bromo_4_hydroxyacetophenone_in_Medicinal_Chemistry.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [2-Bromo-2'-hydroxyacetophenone physical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015216#2-bromo-2-hydroxyacetophenone-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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